Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- is an organic compound with the molecular formula C21H15ClO3. It is known for its complex structure, which includes a benzodioxole ring and two phenyl groups. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- typically involves the reaction of 2,2-diphenyl-1,3-benzodioxole with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-chlorophenyl)-: Similar structure but lacks the benzodioxole ring.
Ethanone, 1-(2,4-dichlorophenyl)-: Contains additional chlorine atoms on the phenyl ring.
2-chloro-1-(2,5-dimethoxyphenyl)ethanone: :
Properties
IUPAC Name |
2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKDWKZIKYADJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CCl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442278 |
Source
|
Record name | Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81590-38-7 |
Source
|
Record name | Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.